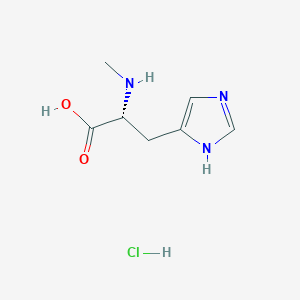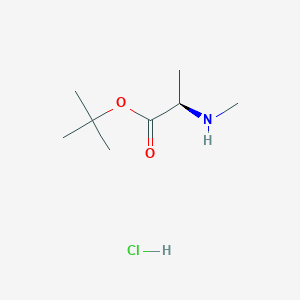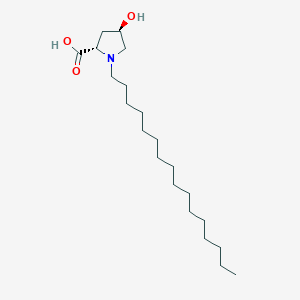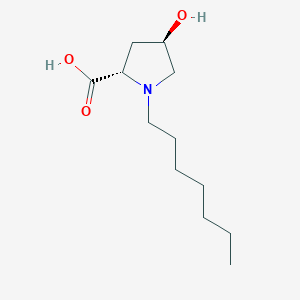
H-His-NH2.2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-His-NH2.2HCl, also known as this compound, is a useful research compound. Its molecular formula is C6H11ClN4O and its molecular weight is 190.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Storage and Transport
Liquid Hydrogen, Methylcyclohexane, and Ammonia as Potential Hydrogen Carriers : This paper compares liquid hydrogen, methylcyclohexane (MCH), and ammonia (NH3) as potential hydrogen carriers. It evaluates their characteristics, application feasibility, and economic performance, particularly in Japan's context. The study finds ammonia, with direct utilization, to be the most feasible for massive adoption due to its lowest cost and high total energy efficiency compared to liquid hydrogen and MCH (Wijayanta et al., 2019).
Ammonia Decomposition and Hydrogen Production
Reactor Technology for Distributed Hydrogen Generation via Ammonia Decomposition : This review discusses various reactor technologies for pure ammonia decomposition, highlighting the development of reactor infrastructure for hydrogen generation for proton exchange membrane (PEM) fuel cells. It addresses the challenges and future directions for commercialization (Chiuta et al., 2013).
Hydrogen as an Antioxidant in Sports Science
Molecular Hydrogen as a Novel Antioxidant : This paper explores the application of molecular hydrogen (H2) in sports science, noting its potential benefits for exercise-induced oxidative stress. It reviews the effects of hydrogen intake on physiological and biochemical parameters, suggesting hydrogen may be a viable alternative strategy for antioxidant interventions in sports science (Kawamura et al., 2020).
Hydrogen in Energy Storage and Fuel Cells
Urea as a Hydrogen Carrier : This article assesses urea's attributes as a hydrogen carrier for fuel cells, considering its abundance, non-toxicity, stability, and the existing infrastructure for its transport and distribution. It highlights urea's potential for rapid implementation as a hydrogen source or for direct ammonia production, offering a sustainable hydrogen supply route (Rollinson et al., 2011).
Advanced Analytical Methods in Natural Products
Quantitative 1H NMR for Natural Products Analysis : This review covers the state-of-the-art quantitative experimental conditions for 1H quantitative NMR (qHNMR) and its applications in natural products research. It highlights qHNMR's precision, accuracy, and ability to quantitate multiple analytes simultaneously, emphasizing its analytical potential and limitations in natural product analysis (Pauli et al., 2005).
Mechanism of Action
Target of Action
H-His-NH2.2HCl, also known as L-Histidine amide dihydrochloride, is a synthetic hexapeptide . Its primary target is the Growth Hormone (GH) . GH plays a crucial role in growth, body composition, cell repair, and metabolism.
Mode of Action
The compound interacts with its target, the Growth Hormone, by stimulating its release . This interaction leads to an increase in the levels of GH in the body .
Pharmacokinetics
The pharmacokinetics of H-His-NH2It is known that the compound is a solid at room temperature, and it is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that it may have good bioavailability.
Result of Action
The primary result of this compound’s action is the stimulation of GH release . This can lead to various molecular and cellular effects, including increased cell repair, improved body composition, and enhanced metabolism.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . The efficacy of the compound may also be influenced by the physiological environment, including the presence of other hormones and the overall health status of the individual.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for H-His-NH2.2HCl involves the condensation of histidine with ammonia followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "L-Histidine", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve L-Histidine in ammonia to form a solution.", "Step 2: Allow the solution to react at room temperature for several hours to form H-His-NH2.", "Step 3: Add hydrochloric acid to the solution to form H-His-NH2.2HCl.", "Step 4: Isolate the product by filtration and wash with cold ethanol.", "Step 5: Dry the product under vacuum to obtain H-His-NH2.2HCl." ] } | |
CAS No. |
71666-95-0 |
Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c7-5(6(8)11)1-4-2-9-3-10-4;/h2-3,5H,1,7H2,(H2,8,11)(H,9,10);1H/t5-;/m0./s1 |
InChI Key |
FEMIBJUCYRFDHN-JEDNCBNOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N)N.Cl |
SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)N)N.Cl |
Synonyms |
71666-95-0; L-Histidinamidedihydrochloride; H-His-NH2.2HCl; H-His-Nh22HCl; H-His-NH2?2HCl; H-HIS-NH22HCL; C6H10N4O.2HCl; H-His-NH2.2HCl; SCHEMBL6280216; CTK2H5632; 7174AH; AKOS025289404; AK170137; FT-0696183 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![potassium;(2S)-2-[(4-methoxyphenyl)iminocarbamoylamino]-3-phenylpropanoate](/img/structure/B612968.png)
![(2S)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride](/img/structure/B612969.png)



